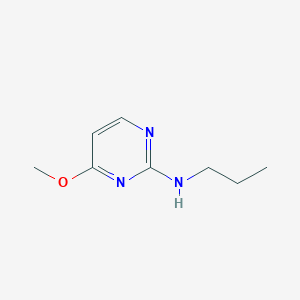
4-methoxy-N-propylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C8H13N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
The synthesis of 4-methoxy-N-propylpyrimidin-2-amine involves several steps. One common method includes the following steps :
Methanol Solution Preparation: Acrylonitrile and sodium methoxide are dissolved in methanol.
Reaction with Carbon Monoxide: The solution is stirred and carbon monoxide is passed through it.
Filtration: The reaction mixture is filtered to obtain the sodium salt of alpha-methoxy methyl-beta-methoxy acrylonitrile.
Amination: The product is then reacted with an aminating reagent to obtain 3-dimethylamino-2-methoxy acrylonitrile.
Cyclization: The final step involves cyclization with fourth amidine solution to yield this compound.
化学反应分析
4-methoxy-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: It undergoes substitution reactions where functional groups can be replaced with other groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
科学研究应用
Medicinal Chemistry Applications
4-Methoxy-N-propylpyrimidin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is linked to the development of coccidiostatic agents used in veterinary medicine, such as amprolium. This compound acts by interfering with the metabolic processes of coccidia, thereby controlling infections in poultry and other livestock .
Table 1: Synthesis Pathways for Related Compounds
| Compound Name | Intermediate Used | Application |
|---|---|---|
| Amprolium | 2-n-Propyl-4-amino-5-methoxymethylpyrimidine | Coccidiostat in veterinary medicine |
| FLT3 Inhibitors | Aminopyrimidine analogs | Cancer treatment |
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents. Research indicates that certain pyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization, a critical process for cell division .
Case Study: Tubulin Polymerization Inhibition
A study synthesized a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, demonstrating their ability to inhibit tubulin polymerization effectively. Among these derivatives, one compound showed an IC50 value of 3.77 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents at different positions on the pyrimidine ring can significantly influence their biological activity.
Table 2: Structure-Activity Relationships
| Compound Variant | Substituent Position | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| Compound A | 2-position | Tubulin inhibitor | 5.0 |
| Compound B | 4-position | FLT3 inhibitor | 1.5 |
| Compound C | 5-position | Antiproliferative | 3.8 |
Anti-inflammatory Properties
Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. Research shows that certain compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. For instance, derivatives exhibiting COX inhibition have shown promising results with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
作用机制
The mechanism of action of 4-methoxy-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and affecting cellular respiration . This mechanism is similar to other pyrimidine derivatives, which are known for their biological activities.
相似化合物的比较
4-methoxy-N-propylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
2-Methoxy-4-pyrimidinamine: Similar in structure but with different substituents.
4-Amino-2-methoxypyrimidine: Another pyrimidine derivative with similar biological activities.
Diflumetorim: A commercial pyrimidinamine fungicide with different applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
4-methoxy-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3O/c1-3-5-9-8-10-6-4-7(11-8)12-2/h4,6H,3,5H2,1-2H3,(H,9,10,11) |
InChI 键 |
AWHGFNKCNQYTRY-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NC=CC(=N1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















